TAS-119

Aurora A inhibitor TRK inhibitor kinase selectivity profiling

TAS-119 uniquely combines potent dual Aurora A/TRK inhibition with a clinical safety profile devoid of myelosuppression. This is the only clinical-stage molecule enabling simultaneous pathway suppression at therapeutically relevant concentrations, making it essential for taxane-resistance reversal studies and MYC/β-catenin-driven cancer models. Procure for translational research programs that cannot compromise on safety margin, TRK co-inhibition, or taxane sensitization.

Molecular Formula C26H24N4O2
Molecular Weight
Cat. No. B1191853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-119
SynonymsTAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown
Molecular FormulaC26H24N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TAS-119 (VIC-1911) Procurement Guide: A Dual Aurora A/TRK Inhibitor with Clinically Validated Differentiation


TAS-119 (also designated VIC-1911 or TAS-2104) is an orally bioavailable, small-molecule Aurora kinase A (AurA) inhibitor [1]. It demonstrates potent inhibition of Aurora A with an IC50 of 1.0–1.04 nM and exhibits high selectivity across a panel of 301 protein kinases [1]. Uniquely among clinical-stage AurA inhibitors, TAS-119 also potently inhibits tropomyosin receptor kinases (TRK) A, B, and C at sub-nanomolar to low-nanomolar concentrations (IC50 ~1.5 nM) [2]. The compound has completed first-in-human Phase 1 evaluation (NCT02448589) as both monotherapy and in combination with taxanes, establishing a clinical safety and pharmacokinetic profile that is markedly distinct from other Aurora A inhibitors evaluated in the clinic [3].

Why TAS-119 Cannot Be Replaced by Alisertib, MK-5108, or Other Aurora A Inhibitors in Research and Clinical Supply


Aurora A inhibitors are not interchangeable. TAS-119 occupies a unique pharmacological niche that is not replicated by any other clinical-stage AurA inhibitor. Alisertib (MLN8237), the only AurA inhibitor to reach Phase 3, exhibits negligible TRK inhibitory activity and is associated with dose-limiting myelosuppression (febrile neutropenia, thrombocytopenia) that has hindered its clinical application [1]. MK-5108 (VX-689) achieves extreme AurA selectivity (220-fold over AurB) but lacks meaningful TRK co-inhibition [2]. Pan-Aurora inhibitors such as Tozasertib (VX-680) carry broader off-target liabilities. TAS-119 uniquely combines potent dual AurA/TRK pharmacology with a clinical safety profile devoid of the myelosuppression characteristic of its class, while retaining oral bioavailability and demonstrated synergy with taxane chemotherapy [1][3]. Substitution with any single comparator would sacrifice at least one of these three dimensions: TRK coverage, hematologic safety margin, or taxane-sensitizing capacity.

TAS-119 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Aurora A Inhibitor Comparators


Unique Dual Aurora A + Pan-TRK Inhibition: TAS-119 vs. Alisertib (MLN8237) Head-to-Head Kinase Profiling

In a direct head-to-head comparison reported within the same study, TAS-119 demonstrates potent inhibition of all three TRK isoforms (TRKA IC50 = 1.46 nM; TRKB IC50 = 1.53 nM; TRKC IC50 = 1.47 nM), whereas Alisertib (MLN8237) at the same assay conditions shows only weak, non-selective residual TRK inhibition (87%, 78%, and 91% mean inhibition of TRKA, TRKB, and TRKC, respectively, at concentrations where its clinical significance is unknown). TAS-119 also inhibits RET (IC50 = 25.8 nM) and ROS (IC50 = 29.3 nM), targets not meaningfully engaged by Alisertib [1]. This establishes TAS-119 as the only clinical-stage molecule with equipotent, therapeutically relevant dual Aurora A/TRK pharmacology, enabling potential activity in NTRK fusion-driven tumors that is absent from Alisertib and other selective AurA inhibitors [1][2].

Aurora A inhibitor TRK inhibitor kinase selectivity profiling NTRK fusion dual inhibitor

Clinically Distinct Safety Profile: Absence of Dose-Limiting Myelosuppression vs. the AurA Inhibitor Class

In the first-in-human Phase 1 study (NCT02448589, n=34 escalation + 40 expansion), TAS-119 demonstrated a safety profile explicitly described as 'remarkably distinct' from other AurA inhibitors [1]. The most commonly observed grade ≥3 drug-related toxicities in other AurA inhibitor trials—febrile neutropenia, thrombocytopenia, anemia, and stomatitis—were 'only very infrequently observed' with TAS-119 [1]. Specifically, white blood cell count decrease was observed in only 1 patient, and mucositis/stomatitis was essentially absent [1]. In contrast, Alisertib Phase 3 trials reported neutropenia rates of 41–63% (any grade) and febrile neutropenia in 8–16% of patients [2]. The predominant TAS-119 toxicities were low-grade and non-hematologic: fatigue (32%), diarrhea (24%), and ocular toxicity (24%, predominantly grade 1–2); the maximum tolerated dose was 250 mg BID and the recommended Phase 2 dose was 200 mg BID (4 days on/3 days off) [1].

Aurora A inhibitor safety profile myelosuppression neutropenia phase 1 clinical trial

Taxane-Sensitizing Activity in Paclitaxel-Resistant Models: TAS-119 Enhances Taxane IC50 Without Affecting Normal Cells

TAS-119 enhanced the cell growth inhibitory activity of three clinically approved taxanes—paclitaxel, docetaxel, and cabazitaxel—across multiple human cancer cell lines, including paclitaxel-resistant lines A549.T12 and PTX10 [1]. The degree of enhancement, calculated as the fold change in taxane IC50, was nearly identical across all three taxanes, indicating a class-wide sensitization effect [1]. Critically, TAS-119 did not enhance paclitaxel antitumor activity in normal lung diploid fibroblast cell lines WI-38 and MRC5, demonstrating tumor-selective sensitization [1]. In vivo, TAS-119 enhanced antitumor efficacy of both paclitaxel and docetaxel in multiple xenograft models at doses that achieved Aurora A inhibition in tumors, and the combination was well tolerated without exaggerating taxane-associated neutropenia or neurotoxicity in rats [1]. The optimized regimen was determined to be 4 days of TAS-119 dosing initiated on the same day as taxane administration [1].

taxane resistance paclitaxel synergy Aurora A inhibitor chemotherapy sensitization drug combination

Aurora A Selectivity Index vs. Multi-Kinase Context: TAS-119 Occupies a Unique Middle Ground Among Clinical AurA Inhibitors

TAS-119 exhibits an Aurora A IC50 of 1.0–1.04 nM and an Aurora B IC50 of 95 nM, yielding an AurA/AurB selectivity ratio of approximately 95-fold [1]. This places TAS-119 in a distinct middle selectivity tier: less selective for AurA over AurB than MK-5108 (220-fold) [2], MK-8745 (>450-fold) [2], LY3295668 (~1,300-fold based on Ki) [2], or Alisertib (>200-fold) [2], but more selective than pan-Aurora inhibitors such as Tozasertib (VX-680, which inhibits AurA, AurB, and AurC at comparable potency) [2]. However, TAS-119's moderate AurA selectivity is complemented by its unique concurrent TRK inhibitory activity—a feature completely absent from the highly selective AurA agents MK-5108, MK-8745, and LY3295668 [1][3]. This dual pharmacology profile positions TAS-119 as the only compound providing both AurA-mediated mitotic disruption and TRK-mediated growth signaling inhibition in a single molecule [3].

kinase selectivity Aurora A vs Aurora B off-target profiling inhibitor selectivity index therapeutic window

Oral Bioavailability with Dose-Proportional Pharmacokinetics: Predictable Exposure for In Vivo Study Design

TAS-119 is orally active with well-characterized pharmacokinetics in both preclinical species and humans [1][2]. In the Phase 1 clinical study, TAS-119 demonstrated dose-proportional plasma exposure across the 70–300 mg BID dose range, with a median Tmax of 1.2 hours (range 0.5–2.0 h) and a mean elimination half-life of 2.8–6.0 hours [1]. The accumulation ratio was low (mean AUC0-last ratio of 1.3 on day 4 and 1.2 on day 18 at the RP2D of 200 mg BID), indicating predictable single-dose to steady-state PK behavior without unexpected drug accumulation [1]. This contrasts with several AurA inhibitors that require intravenous administration (e.g., MLN8054 was developed as an IV agent in early trials) or exhibit non-linear PK [2]. The oral route combined with predictable, dose-linear exposure facilitates preclinical in vivo dosing in rodent xenograft models and simplifies clinical combination scheduling with intermittently dosed chemotherapeutics such as paclitaxel [3].

oral bioavailability pharmacokinetics dose proportionality TAS-119 PK preclinical-to-clinical translation

TAS-119 Optimal Research and Procurement Application Scenarios Based on Validated Differentiation Evidence


NTRK Fusion-Positive Cancer Models Requiring Combined Aurora A and TRK Pathway Inhibition

TAS-119 is the only clinical-stage molecule capable of simultaneously inhibiting Aurora A (IC50 ~1 nM) and all three TRK isoforms (IC50 ~1.5 nM) at therapeutically relevant concentrations [1]. This makes it the compound of choice for preclinical studies in cell lines or patient-derived xenograft (PDX) models harboring NTRK1/2/3 gene fusions, where dual pathway suppression may overcome the adaptive resistance seen with selective TRK inhibitors alone. Alisertib, MK-5108, and LY3295668 do not provide meaningful TRK coverage and would require co-administration of a separate TRK inhibitor to achieve comparable mechanistic interrogation [1][2].

Taxane Combination Studies in Chemotherapy-Resistant Solid Tumor Models

TAS-119 consistently enhances the cytotoxicity of paclitaxel, docetaxel, and cabazitaxel across taxane-sensitive and taxane-resistant cancer cell lines, without sensitizing normal diploid fibroblasts [2]. The established dosing schedule of 4-day TAS-119 exposure initiated concurrently with taxane administration has been validated in xenograft models [2]. Procurement of TAS-119 is indicated for research programs: (a) investigating mechanisms of taxane resistance reversal, (b) evaluating Aurora A inhibition as a synthetic lethal strategy in β-tubulin-mutant or β-tubulin isotype-altered tumor models (A549.T12, PTX10), and (c) developing optimized intermittent dosing schedules for clinical translation of AurA inhibitor–taxane combinations [2].

MYC-Amplified or CTNNB1-Mutant Tumor Models Leveraging TAS-119's Biomarker-Defined Antitumor Activity

TAS-119 demonstrated selective growth suppression in cancer cell lines harboring MYC family amplification and CTNNB1 (β-catenin) mutations, with N-Myc protein degradation and downstream transcriptional target inhibition confirmed in MYCN-amplified neuroblastoma models [1]. Strong antitumor activity at well-tolerated doses was observed in a xenograft model of human lung cancer with concurrent MYC amplification and CTNNB1 mutation [1]. These biomarker-defined contexts represent the highest-confidence application scenarios supported by both preclinical mechanistic data and the biomarker-enriched expansion cohorts in the Phase 1 clinical trial (NCT02448589), which specifically enrolled patients with MYC-amplified/β-catenin-mutated tumors [1][3].

Combination Regimens Requiring a Non-Myelosuppressive Aurora A Inhibitor Partner

The near-absence of dose-limiting myelosuppression with TAS-119—febrile neutropenia 0%, thrombocytopenia not clinically significant, stomatitis 0%—is a defining feature that distinguishes it from Alisertib and other AurA inhibitors [3]. This safety characteristic is particularly relevant for research programs designing combination regimens where overlapping hematologic toxicity with chemotherapy, radiotherapy, or other targeted agents would otherwise be prohibitive. The ongoing Phase 1 combination trial of TAS-119 with paclitaxel (NCT02134067) directly exploits this safety differentiation, and procurement of TAS-119 for preclinical combination toxicology studies enables translational modeling of regimens that are clinically feasible specifically because of this non-overlapping toxicity profile [3].

Quote Request

Request a Quote for TAS-119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.